(3,5-Dimethoxy-benzoylamino)-acetic acid
Overview
Description
The compound “(3,5-Dimethoxy-benzoylamino)-acetic acid” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with two methoxy groups at the 3rd and 5th positions. This benzoyl group is further attached to an amino group, which is connected to an acetic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl group and the acetic acid moiety suggests that this compound might exhibit aromaticity and carboxylic acid functionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoyl group, the methoxy groups, and the acetic acid moiety. These functional groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
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Benzoxazine Dimer Derivative
- Scientific Field : Structural Chemistry
- Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
- Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
- Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .
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2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides
- Benzoxazine Dimer Derivative
- Scientific Field : Structural Chemistry
- Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
- Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
- Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .
- Benzoxazine Dimer Derivative
- Scientific Field : Structural Chemistry
- Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
- Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
- Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBSPOIKQBQXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368354 | |
Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxy-benzoylamino)-acetic acid | |
CAS RN |
62098-74-2 | |
Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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